5,5-Dimethyl-3-hexanone

Baeyer-Villiger oxidation Migratory aptitude Steric effects

5,5-Dimethyl-3-hexanone (neopentyl ethyl ketone) is a branched aliphatic ketone with the molecular formula C8H16O and a molecular weight of 128.21 g/mol. Its structure features a sterically hindered neopentyl group adjacent to the carbonyl, which significantly modulates its reactivity profile compared to less-branched ketone analogs.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 5340-30-7
Cat. No. B15492113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-3-hexanone
CAS5340-30-7
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCCC(=O)CC(C)(C)C
InChIInChI=1S/C8H16O/c1-5-7(9)6-8(2,3)4/h5-6H2,1-4H3
InChIKeyBARYVXFFVQIMLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Dimethyl-3-hexanone (CAS 5340-30-7): Physical Properties and Structural Classification for Sourcing


5,5-Dimethyl-3-hexanone (neopentyl ethyl ketone) is a branched aliphatic ketone with the molecular formula C8H16O and a molecular weight of 128.21 g/mol [1]. Its structure features a sterically hindered neopentyl group adjacent to the carbonyl, which significantly modulates its reactivity profile compared to less-branched ketone analogs [2]. The compound is a colorless liquid at ambient conditions and is miscible with common organic solvents such as ethanol and ether, while exhibiting limited aqueous solubility due to its hydrophobic nature [3].

Why 5,5-Dimethyl-3-hexanone Cannot Be Readily Substituted with Common Aliphatic Ketones


Procurement decisions for ketones in synthetic or industrial workflows often assume that compounds of similar molecular weight or functional class are interchangeable. However, 5,5-dimethyl-3-hexanone presents a unique steric and electronic profile that defies such assumptions. The presence of a bulky neopentyl group imposes a steric hindrance that alters reaction kinetics, migratory aptitudes, and physical partitioning behavior relative to analogs like 2,2-dimethyl-3-pentanone, 4,4-dimethyl-2-pentanone, or 3,3-dimethyl-2-butanone . The quantitative evidence detailed below demonstrates that substituting this compound with a less-hindered or differently branched ketone will result in measurable differences in reaction outcomes, separation properties, and product selectivity [1].

Quantitative Differentiation of 5,5-Dimethyl-3-hexanone Against In-Class Analogs


13-Fold Enhanced Steric Control in Baeyer-Villiger Oxidation

In a direct head-to-head comparison of simple alkyl ketones undergoing Baeyer-Villiger oxidation with peroxymaleic acid (PMA) and peroxytrifluoroacetic acid (PTFA), 5,5-dimethyl-3-hexanone exhibited the largest measured steric effect: a factor of 13 in the neopentyl-to-ethyl migration ratio [1]. This is substantially higher than the steric effects observed for other branched ketones in the same study, which ranged from factors of 2 to 6. The magnitude of this effect confirms that the neopentyl group exerts uniquely pronounced control over the migratory step, enabling predictable and selective ester formation that is not achievable with less-hindered ketones [1].

Baeyer-Villiger oxidation Migratory aptitude Steric effects Synthetic methodology

Elevated Boiling Point Enables Wider Temperature Processing Window

Cross-study comparison of experimentally reported boiling points reveals that 5,5-dimethyl-3-hexanone boils at 149.9 °C at 760 mmHg , which is 21–44 °C higher than the boiling points of its closest branched analogs . This significant elevation provides a broader liquid-phase operating window for reactions requiring elevated temperatures without the use of pressurized equipment. The higher boiling point also facilitates cleaner separation from lower-boiling reactants or solvents via simple distillation.

Boiling point Thermal stability Distillation Reaction engineering

Reduced Vapor Pressure for Enhanced Handling and Storage Stability

5,5-Dimethyl-3-hexanone exhibits a vapor pressure of 3.9 ± 0.3 mmHg at 25 °C , which is 64% lower than that of 2,2-dimethyl-3-pentanone (10.8 mmHg at 25 °C) . This lower volatility reduces evaporative losses during ambient-temperature handling and minimizes the risk of flammable vapor accumulation in headspace. For procurement in industrial or laboratory settings, this translates to safer storage and more consistent material accountability over time.

Vapor pressure Volatility Safety Storage

Distinct Lipophilicity for Optimized Solvent Extraction and Partitioning

5,5-Dimethyl-3-hexanone has a calculated LogP (octanol-water partition coefficient) ranging from 2.13 to 2.37 [1], reflecting its hydrophobic character. This value is approximately 0.1–0.3 Log units higher than that of 4,4-dimethyl-2-pentanone (LogP ≈ 2.01) and significantly higher than 3,3-dimethyl-2-butanone (LogP ≈ 1.2) . The difference in lipophilicity alters the compound's behavior in liquid-liquid extractions, reverse-phase chromatography, and membrane permeability models. For applications requiring precise control over organic-aqueous partitioning, this LogP differential is non-negligible and may dictate the choice of ketone.

LogP Hydrophobicity Liquid-liquid extraction Chromatography

Research and Industrial Scenarios Where 5,5-Dimethyl-3-hexanone Demonstrates Verified Advantage


Sterically Controlled Baeyer-Villiger Oxidation for Selective Ester Synthesis

In synthetic routes requiring Baeyer-Villiger oxidation with predictable migratory selectivity, 5,5-dimethyl-3-hexanone provides a 13-fold steric bias favoring neopentyl migration over ethyl migration [1]. This enables chemists to design oxidation steps that yield the desired ester regioisomer with high confidence, avoiding the variable product distributions seen with less sterically differentiated ketones [1].

High-Temperature Reaction and Distillation Processes Without Pressurization

For reactions requiring sustained temperatures in the 130–150 °C range at atmospheric pressure, 5,5-dimethyl-3-hexanone's boiling point of 149.9 °C offers a safe operating window that lower-boiling analogs (125–130 °C) cannot provide without reflux or pressurization . This property is particularly valuable in solvent-free syntheses or when the ketone serves as both reactant and high-boiling medium.

Low-Volatility Formulations Requiring Minimal Evaporative Loss

In applications where the ketone is exposed to ambient conditions for extended periods—such as in coatings, cleaning formulations, or open-vessel reactions—the 64% lower vapor pressure of 5,5-dimethyl-3-hexanone compared to 2,2-dimethyl-3-pentanone translates to reduced material loss and improved safety margins . This makes it a superior choice for procurement when volatile organic compound (VOC) minimization or inventory stability is a concern.

Liquid-Liquid Extraction and Chromatographic Separations Leveraging LogP Differences

When designing liquid-liquid extraction protocols or reverse-phase HPLC methods, the distinct LogP of 5,5-dimethyl-3-hexanone (2.13–2.37) yields retention times and partition ratios that differ measurably from 4,4-dimethyl-2-pentanone (LogP 2.01) and 3,3-dimethyl-2-butanone (LogP 1.2) . Selecting the correct ketone ensures that extraction efficiency and chromatographic resolution remain consistent with validated protocols.

Technical Documentation Hub

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